6-Chloro-3-indoxyl caprylate

Descripción general

Descripción

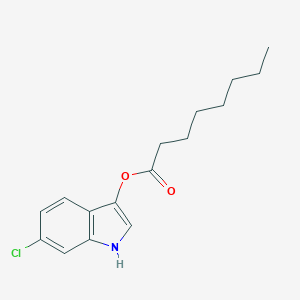

6-Chloro-3-indoxyl caprylate is a chromogenic substrate with C8 activity for esterases. It is used in various biochemical assays to detect esterase activity. The compound has a molecular formula of C16H20ClNO2 and a molecular weight of 293.79 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indoxyl caprylate typically involves the esterification of 6-chloro-3-indoxyl with caprylic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-3-indoxyl caprylate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an esterase enzyme, this compound is hydrolyzed to produce 6-chloro-3-indoxyl and caprylic acid

Oxidation: The compound can undergo oxidation reactions to form corresponding oxides, although specific conditions and reagents for these reactions are less commonly documented

Common Reagents and Conditions

Hydrolysis: Esterase enzymes, water, and mild acidic or basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions

Major Products Formed

Hydrolysis: 6-chloro-3-indoxyl and caprylic acid.

Oxidation: Corresponding oxides of this compound

Aplicaciones Científicas De Investigación

Enzyme Detection

6-Chloro-3-indoxyl caprylate serves as a chromogenic substrate for esterases, producing a colored precipitate upon enzymatic cleavage. This property makes it invaluable in enzyme detection assays, particularly in:

- Microbial Detection: The compound is used to identify esterase-producing bacteria. When applied to bacterial cultures, the enzymatic reaction results in a visible color change, facilitating the detection of specific microbial strains .

- Esterase Activity Assays: It allows for the quantitative measurement of esterase activity in various biological samples, providing insights into metabolic processes and enzyme kinetics .

Biochemical Assays

The compound is utilized in various biochemical assays due to its specificity and sensitivity:

- Chromogenic Substrate Systems: this compound is incorporated into substrate systems for alkaline phosphatase and other enzyme assays, enhancing the visualization of enzyme activity through colorimetric changes .

- Immunohistochemistry: It can be employed in immunohistochemical staining protocols where esterase activity needs to be visualized within tissue samples, aiding in diagnostic applications .

Microbial Detection Study

A study published on microbial detection highlighted the effectiveness of this compound in identifying esterase-producing microorganisms. The experimental setup involved applying the substrate to cultures suspected of harboring specific bacterial strains. The results demonstrated a clear colorimetric response correlating with esterase activity, confirming the utility of this compound in microbiological diagnostics .

| Microorganism | Esterase Activity | Color Change Observed |

|---|---|---|

| Escherichia coli | Positive | Blue precipitate |

| Pseudomonas aeruginosa | Positive | Blue precipitate |

| Staphylococcus aureus | Negative | No color change |

Enzyme Kinetics Study

In another research study focusing on enzyme kinetics, this compound was used to measure the activity of esterases from various sources. The study provided detailed kinetic parameters such as Vmax and Km values, demonstrating the compound's effectiveness as a substrate for kinetic analysis .

| Source of Esterase | Vmax (µmol/min) | Km (mM) |

|---|---|---|

| Human serum | 12.5 | 0.5 |

| Bacterial lysate | 15.0 | 0.3 |

Mecanismo De Acción

6-Chloro-3-indoxyl caprylate exerts its effects through the hydrolysis reaction catalyzed by esterase enzymes. The ester bond in this compound is cleaved by the enzyme, resulting in the formation of 6-chloro-3-indoxyl and caprylic acid. The 6-chloro-3-indoxyl product undergoes further reactions to produce a colored compound, which can be detected and measured .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-6-chloro-3-indoxyl caprylate: Similar in structure but contains a bromine atom instead of a chlorine atom.

6-Chloro-3-indoxyl acetate: Similar in structure but contains an acetate group instead of a caprylate group. .

Uniqueness

6-Chloro-3-indoxyl caprylate is unique due to its specific ester bond with caprylic acid, which provides distinct properties in terms of solubility and reactivity. Its C8 activity makes it particularly useful for detecting esterases with specific substrate preferences .

Actividad Biológica

6-Chloro-3-indoxyl caprylate is an indoxyl derivative that serves as a chromogenic substrate, particularly for the detection of esterase activity. This compound has garnered attention in biochemical research due to its potential applications in enzyme assays and its biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, enzymatic applications, and relevant case studies.

Synthesis

The synthesis of this compound involves several chemical reactions, starting from 4-chloro-2-aminobenzoic acid. A notable method includes bromination followed by nucleophilic substitution and esterification processes. The overall yield can vary depending on the specific conditions employed during synthesis, such as temperature and reaction time .

Chromogenic Properties

This compound is primarily recognized for its chromogenic properties. It acts as a substrate for various esterases, which hydrolyze the ester bond, leading to the release of a colored product. This property is particularly useful in laboratory settings for detecting esterase activity in biological samples. The compound's effectiveness as a substrate is attributed to its structural features, which facilitate enzymatic cleavage .

Enzymatic Applications

The compound has been utilized in various studies to assess enzyme activity. For instance, it has been employed to measure the activity of esterases in different biological contexts. The specificity of this compound for certain types of esterases makes it a valuable tool in biochemical assays aimed at understanding metabolic pathways and enzyme kinetics .

Case Study 1: Detection of Esterase Activity

In a study examining the enzymatic activity of various esterase enzymes, this compound was used as a chromogenic substrate. The results demonstrated that the compound effectively distinguished between different esterase activities in cell lysates, showcasing its utility in enzyme characterization .

Research Findings

Recent studies have highlighted the biological relevance of indoxyl derivatives like this compound. Findings suggest that these compounds may influence cellular processes such as apoptosis and proliferation through modulation of enzyme activities. The implications for drug development and therapeutic applications are significant, warranting further investigation into their mechanisms of action .

Propiedades

IUPAC Name |

(6-chloro-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-10-12(17)8-9-13(14)15/h8-11,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOGGXOQZZEFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432344 | |

| Record name | 6-Chloro-3-indoxyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159954-35-5 | |

| Record name | 6-Chloro-1H-indol-3-yl octanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159954-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3-indoxyl caprylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.